molecular formula C7H10O3 B14069471 5-Hexenoic acid, 3-oxo-, methyl ester CAS No. 100636-39-3

5-Hexenoic acid, 3-oxo-, methyl ester

Cat. No.: B14069471
CAS No.: 100636-39-3
M. Wt: 142.15 g/mol
InChI Key: RWTBUPAPBAYJBO-UHFFFAOYSA-N
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Description

5-Hexenoic acid, 3-oxo-, methyl ester is an organic compound with the molecular formula C7H10O3. It is a derivative of hexenoic acid, characterized by the presence of a double bond and a keto group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexenoic acid, 3-oxo-, methyl ester typically involves the esterification of 5-Hexenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Hexenoic acid, 3-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The double bond allows for addition reactions with halogens and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-Hexenoic acid derivatives.

    Reduction: 5-Hydroxyhexanoic acid, 3-oxo-, methyl ester.

    Substitution: Halogenated hexenoic acid esters.

Scientific Research Applications

5-Hexenoic acid, 3-oxo-, methyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its role in drug development and therapeutic applications.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Hexenoic acid, 3-oxo-, methyl ester involves its interaction with specific molecular targets. The keto group can participate in nucleophilic addition reactions, while the double bond allows for electrophilic addition. These interactions can modulate various biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-Hexenoic acid, methyl ester: Similar structure but lacks the keto group.

    Hexanoic acid, 5-oxo-, methyl ester: Similar structure but lacks the double bond.

    5-Hexynoic acid, methyl ester: Contains a triple bond instead of a double bond.

Uniqueness

5-Hexenoic acid, 3-oxo-, methyl ester is unique due to the presence of both a double bond and a keto group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

100636-39-3

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 3-oxohex-5-enoate

InChI

InChI=1S/C7H10O3/c1-3-4-6(8)5-7(9)10-2/h3H,1,4-5H2,2H3

InChI Key

RWTBUPAPBAYJBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)CC=C

Origin of Product

United States

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